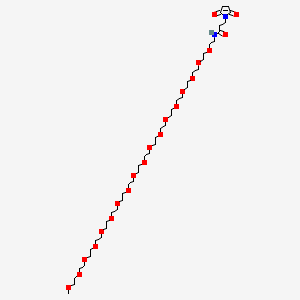
m-PEG18-Mal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Maleimida de metoxipolietilenglicol, comúnmente conocida como m-PEG18-Mal, es un linker basado en polietilenglicol (PEG) utilizado en la síntesis de quimeras de direccionamiento de proteólisis (PROTACs). Estos linkers juegan un papel crucial en el desarrollo de medicamentos de terapia dirigida al facilitar la degradación selectiva de proteínas diana a través del sistema ubiquitina-proteasoma .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de maleimida de metoxipolietilenglicol típicamente involucra la reacción de metoxipolietilenglicol con maleimida. Las condiciones de reacción a menudo incluyen un solvente adecuado, como diclorometano, y un catalizador para facilitar la reacción. El proceso se lleva a cabo bajo condiciones controladas de temperatura y pH para asegurar la formación del producto deseado .
Métodos de producción industrial
En entornos industriales, la producción de maleimida de metoxipolietilenglicol sigue rutas sintéticas similares pero a mayor escala. El proceso involucra el uso de solventes y catalizadores de grado industrial, junto con técnicas avanzadas de purificación para obtener productos de alta pureza. La producción se lleva a cabo en cumplimiento con las normas reglamentarias para garantizar la seguridad y eficacia del compuesto .
Análisis De Reacciones Químicas
Tipos de reacciones
La maleimida de metoxipolietilenglicol experimenta varias reacciones químicas, incluyendo:
Reacciones de sustitución: El grupo maleimida reacciona con grupos tiol para formar enlaces tioéter estables.
Reacciones de adición: El grupo maleimida puede participar en reacciones de adición de Michael con nucleófilos.
Reactivos y condiciones comunes
Reactivos tiol: Los reactivos tiol comunes incluyen cisteína y glutatión.
Condiciones de reacción: Las reacciones se llevan a cabo típicamente a pH 6.5-7.5 y temperatura ambiente para asegurar la reactividad óptima y la estabilidad del producto.
Propiedades
Fórmula molecular |
C44H82N2O21 |
|---|---|
Peso molecular |
975.1 g/mol |
Nombre IUPAC |
3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide |
InChI |
InChI=1S/C44H82N2O21/c1-50-8-9-52-12-13-54-16-17-56-20-21-58-24-25-60-28-29-62-32-33-64-36-37-66-40-41-67-39-38-65-35-34-63-31-30-61-27-26-59-23-22-57-19-18-55-15-14-53-11-10-51-7-5-45-42(47)4-6-46-43(48)2-3-44(46)49/h2-3H,4-41H2,1H3,(H,45,47) |
Clave InChI |
BEYKDCDMQIOVLK-UHFFFAOYSA-N |
SMILES canónico |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)-2-oxolanyl]-7-prop-2-enyl-3H-purine-6,8-dione](/img/structure/B11929487.png)


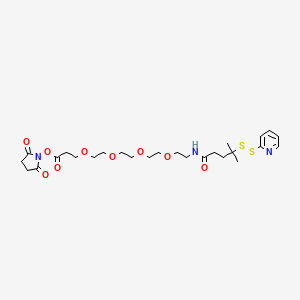

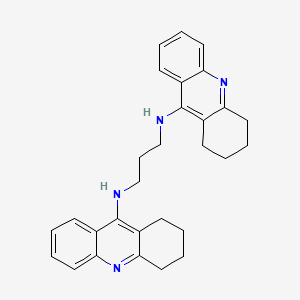

![1-[Tert-butyl(dimethyl)silyl]oxyethanol](/img/structure/B11929518.png)
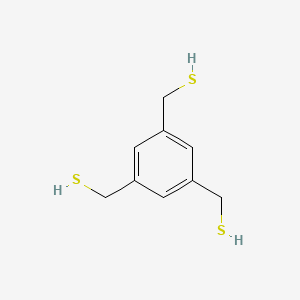
![2,4-Diphenyl-6-(4,4,5,5-tetramethyl-[1,3,2] dioxaborolan-2-yl)-[1,3,5]triazine](/img/structure/B11929541.png)
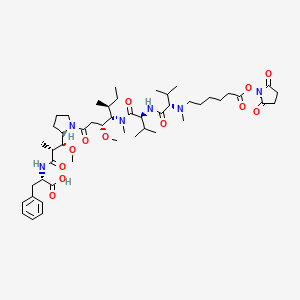
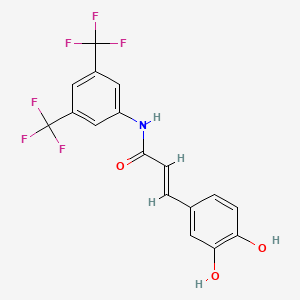

![(5R)-5-[[4-[2-[5-(1-hydroxyethyl)pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B11929564.png)
